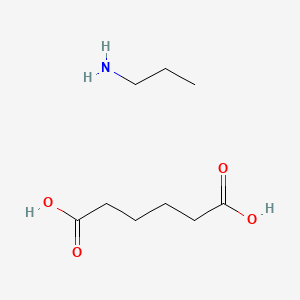
Hexanedioic acid;propan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Hexanedioic acid can be synthesized through the oxidation of cyclohexanol and cyclohexanone using nitric acid . Propan-1-amine can be prepared via the Gabriel synthesis, which involves the reaction of potassium phthalimide with an alkyl halide followed by hydrolysis . The combination of hexanedioic acid and propan-1-amine can be achieved through a condensation reaction, where the carboxyl groups of hexanedioic acid react with the amine group of propan-1-amine to form an amide bond.
Industrial Production Methods
. Propan-1-amine is typically produced through the hydrogenation of propionitrile. The large-scale production of hexanedioic acid;propan-1-amine would likely involve these established methods, followed by a condensation reaction under controlled conditions.
Analyse Chemischer Reaktionen
Types of Reactions
Hexanedioic acid;propan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitro compounds.
Reduction: The carboxyl groups can be reduced to form alcohols.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often involve alkyl halides and bases like sodium hydroxide.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohol derivatives.
Substitution: Alkylated amine derivatives.
Wissenschaftliche Forschungsanwendungen
Hexanedioic acid;propan-1-amine has several applications in scientific research:
Wirkmechanismus
The mechanism of action of hexanedioic acid;propan-1-amine involves the formation of amide bonds through nucleophilic acyl substitution. The carboxyl group of hexanedioic acid reacts with the amine group of propan-1-amine, resulting in the release of water and the formation of an amide bond . This reaction is facilitated by the presence of catalysts and specific reaction conditions, such as elevated temperatures and acidic or basic environments.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hexanedioic acid:
Propan-1-amine: A primary amine used in organic synthesis and as a building block for pharmaceuticals.
Uniqueness
Hexanedioic acid;propan-1-amine is unique due to its combination of carboxyl and amine functional groups, allowing it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound for various applications in polymer chemistry, pharmaceuticals, and materials science.
Eigenschaften
CAS-Nummer |
487034-33-3 |
|---|---|
Molekularformel |
C9H19NO4 |
Molekulargewicht |
205.25 g/mol |
IUPAC-Name |
hexanedioic acid;propan-1-amine |
InChI |
InChI=1S/C6H10O4.C3H9N/c7-5(8)3-1-2-4-6(9)10;1-2-3-4/h1-4H2,(H,7,8)(H,9,10);2-4H2,1H3 |
InChI-Schlüssel |
KGZQNUIEVNAEKX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN.C(CCC(=O)O)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


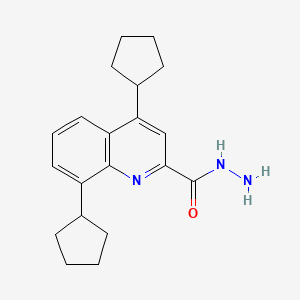
![(E)-1-hydroxy-2-[(4-methoxyphenyl)diazenyl]pent-1-en-3-one](/img/structure/B14230629.png)
![3-{[(1R)-2-Amino-2-oxo-1-phenylethyl]amino}propane-1-sulfonic acid](/img/structure/B14230631.png)
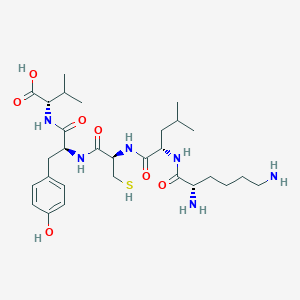
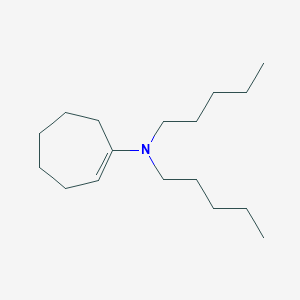
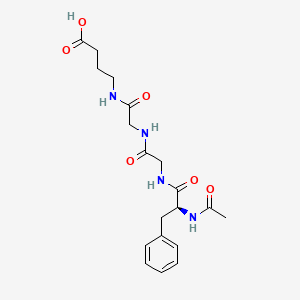
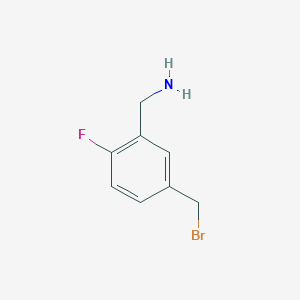
![4-[(2,2-Dimethylhydrazinecarbothioyl)amino]butanoic acid](/img/structure/B14230656.png)
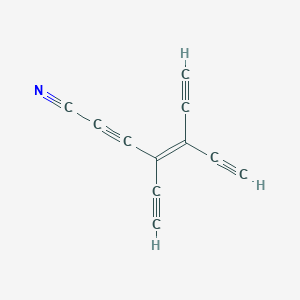
![[(2-Aminoethyl)azanediyl]dimethanol](/img/structure/B14230666.png)
![2-(Bromomethyl)-6-[3-(bromomethyl)-1H-pyrazol-1-yl]pyridine](/img/structure/B14230667.png)
![1H-Pyrazolo[3,4-b]quinoline, 6-methyl-1,3-diphenyl-](/img/structure/B14230671.png)


